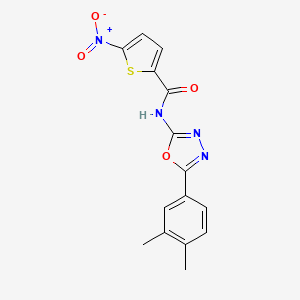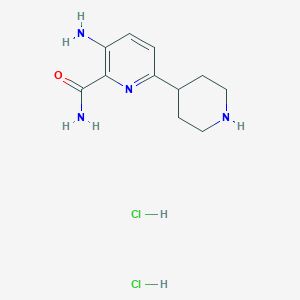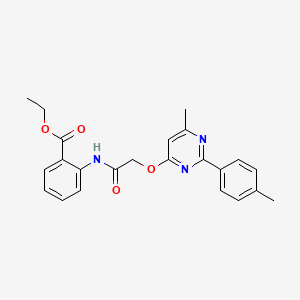
Ethyl 2-(2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions that may include the formation of amide bonds, esterification, and the introduction of various functional groups. For instance, the synthesis of ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, a compound with anti-juvenile hormone activity, was prepared through a series of reactions that likely involved esterification and etherification steps . Although the exact synthesis route for Ethyl 2-(2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamido)benzoate is not provided, similar synthetic strategies could be employed.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, NMR, and X-ray diffraction . These studies provide detailed information on the geometrical structures, vibrational frequencies, and chemical shifts, which are essential for understanding the molecular conformation and electronic distribution within the molecule.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from molecular docking studies and the analysis of molecular electrostatic potential (MEP) maps. For example, the MEP map of a related compound indicated possible sites for nucleophilic attack . Additionally, molecular docking studies can predict the binding affinity of these compounds to specific proteins, suggesting potential biological activities or inhibitory effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structures. Theoretical calculations, such as density functional theory (DFT), can predict several thermodynamic parameters, nonlinear optical (NLO) properties, and molecular electrostatic potential maps . For instance, the predicted NLO properties of a related compound were found to be much greater than that of urea, indicating potential applications in the field of photonics . The experimental and theoretical data usually show good agreement, which validates the computational methods used in these analyses.
Scientific Research Applications
Agricultural Applications
One significant application of related compounds is in agriculture as herbicides. Studies have identified the herbicidal activity of certain pyrimidinyl compounds against Barnyard grass (Echinochloa oryzicola) in paddy rice. These compounds have been synthesized with modifications to enhance their effectiveness, demonstrating the potential of such chemicals in agricultural practices to control weeds and improve crop yield Tamaru et al., 1997.
Medicinal Chemistry and Drug Design
In medicinal chemistry, pyrimidinyl compounds have been synthesized for their potential as cancer inhibitors and antimicrobial agents. Molecular docking analyses have shown that certain derivatives can bind effectively to proteins associated with cancer, suggesting their use as cancer treatment agents Sert et al., 2020. Furthermore, some new pyrimidinone and oxazinone derivatives have demonstrated good antibacterial and antifungal activities, comparable to standard drugs like streptomycin Hossan et al., 2012.
Mechanism of Action
While the specific mechanism of action for Ethyl 2-(2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamido)benzoate is not detailed in the available resources, 2-aminopyrimidine derivatives have shown various biological activities . Some of the compounds exhibited quite good antitrypanosomal activity, and others showed excellent antiplasmodial activity .
Future Directions
The future directions for research on Ethyl 2-(2-((6-methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)acetamido)benzoate and similar compounds could involve further exploration of their therapeutic potentials. Given their demonstrated antitrypanosomal and antiplasmodial activities , these compounds could be valuable for medical applications in the treatment of diseases such as sleeping sickness and malaria .
properties
IUPAC Name |
ethyl 2-[[2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-4-29-23(28)18-7-5-6-8-19(18)25-20(27)14-30-21-13-16(3)24-22(26-21)17-11-9-15(2)10-12-17/h5-13H,4,14H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVKLODEMODYGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B3012580.png)

![2-[(3-Methylthiophen-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B3012584.png)


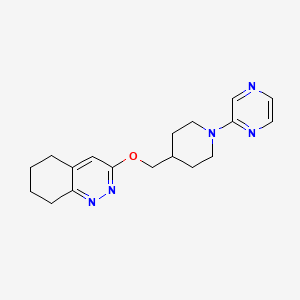
![1-{1-[2-(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B3012590.png)
![2-Methylbutyl 2-cyano-2-[3-(3,5-dimethylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B3012591.png)
![6-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]-7H-purine](/img/structure/B3012592.png)

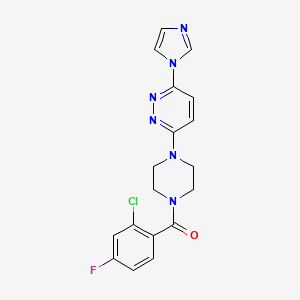
![N-[(1R)-1-(3-Fluorophenyl)ethyl]cyclopropanamine;hydrochloride](/img/structure/B3012597.png)
